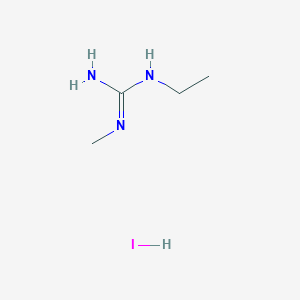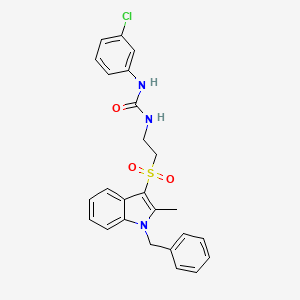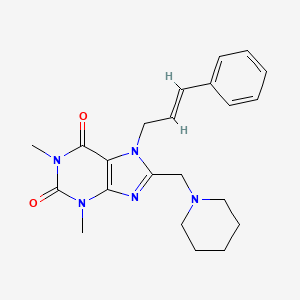![molecular formula C28H25ClN2O5 B2508372 N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide CAS No. 866590-60-5](/img/structure/B2508372.png)
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide" is a novel anilidoquinoline derivative. Anilidoquinoline derivatives have been synthesized and studied for various biological activities, including antiviral, antiapoptotic, and antibacterial properties. These compounds are of interest due to their potential therapeutic applications in treating diseases such as Japanese encephalitis and bacterial infections.
Synthesis Analysis
The synthesis of anilidoquinoline derivatives involves multiple steps, including the conversion of aromatic organic acids into esters, hydrazides, and then further chemical transformations. For example, one study describes the synthesis of a related compound, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, which showed significant antiviral and antiapoptotic effects in vitro . Another study details the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives, which involved stirring 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide . Similarly, N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized through a sequence of reactions starting from 2-aminobenzothiazole .
Molecular Structure Analysis
The molecular structures of these anilidoquinoline derivatives are confirmed using various spectroscopic techniques such as (1)H-NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the presence of specific functional groups within the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of anilidoquinoline derivatives are typically nucleophilic substitution reactions, where a leaving group is replaced by a nucleophile. For instance, the synthesis of oxadiazole derivatives involves the use of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) as reagents to facilitate the reaction . The synthesis of N-(benzo[d]thiazol-2-yl) derivatives includes the use of chloroacetylchloride and hydrazine hydrate, indicating the involvement of acylation and hydrazinolysis reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of anilidoquinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy, chloro, and dimethyl groups can affect these properties. Although the specific physical and chemical properties of "N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide" are not detailed in the provided papers, related compounds have been characterized and screened for biological activity, suggesting that they possess favorable properties for interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Structural and Fluorescence Properties
Research on amide-containing isoquinoline derivatives has revealed insights into their structural aspects and fluorescence properties. Studies by Karmakar et al. (2007) on compounds structurally related to N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide have shown that these compounds can form crystalline salts and inclusion compounds with certain acids, which have enhanced fluorescence emission compared to the parent compounds. These findings indicate potential applications in developing fluorescent markers or probes for biochemical and medical research (Karmakar, Sarma, & Baruah, 2007).
Therapeutic Applications
The therapeutic potential of quinoline and quinazoline derivatives has been a subject of significant interest. For example, Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative showing significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis, demonstrating the potential of similar compounds in antiviral therapy (Ghosh et al., 2008). Similarly, Mehta et al. (2019) evaluated the antimicrobial and anticancer activities of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, highlighting their potential in designing new antimicrobial and anticancer agents (Mehta et al., 2019).
Agricultural Applications
Chloroacetamide herbicides, though structurally distinct, share some functional groups with N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide. These herbicides have been extensively studied for their mode of action and metabolism in various organisms. Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides, providing insights into their biotransformation and potential environmental impact (Coleman, Linderman, Hodgson, & Rose, 2000).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O5/c1-16-5-6-18(11-17(16)2)27(33)22-14-31(15-26(32)30-20-9-7-19(29)8-10-20)23-13-25(36-4)24(35-3)12-21(23)28(22)34/h5-14H,15H2,1-4H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSDPCCWWKIZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6-Ethoxypyridin-2-yl)methyl]-N-(1-ethylpyrazol-4-yl)prop-2-enamide](/img/structure/B2508293.png)
![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2508295.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2508296.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone](/img/structure/B2508299.png)



![ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2508306.png)

![N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B2508308.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2508310.png)
